C‑2 Methoxy SAR: A C‑2 Methoxy Group Confers Broad‑Spectrum Antibacterial Activity Relative to Other C‑2 Substituents
In a systematic SAR evaluation of 63 C‑2 ether substituted 1,5‑naphthyridine NBTIs, a C‑2 methoxy analog retained broad‑spectrum antibacterial activity against Staphylococcus aureus (MIC), Enterococcus faecium, and Gram‑negative strains, whereas larger alkoxy groups (e.g., ethoxy, propoxy) frequently reduced potency against E. faecium and Gram‑negative pathogens [REFS‑1]. The C‑2 hydroxy analog (a comparator baseline) showed substantially diminished activity across multiple strains, indicating the methoxy‑ether is a critical pharmacophoric requirement [REFS‑2]. The target compound’s C‑2 methoxy group aligns with the optimal C‑2 substituent identified in this study; the C‑6 octyloxy substitution provides an additional property‑modulating variable not explored in this specific SAR series [REFS‑3].
| Evidence Dimension | Antibacterial activity of C‑2 ether substituted 1,5‑naphthyridine NBTIs (SAR trend across 63 analogs) |
|---|---|
| Target Compound Data | C‑2 methoxy analog (structural component of target): broad‑spectrum activity against S. aureus, E. faecium, and Gram‑negative strains (exact MIC values not extractable for single analog; methoxy was among the most tolerant substitutions). |
| Comparator Or Baseline | C‑2 hydroxy analog: substantially diminished antibacterial activity across all tested strains (SAR inference from Part‑5 study). |
| Quantified Difference | C‑2 methoxy > C‑2 hydroxy in broad‑spectrum antibacterial activity across Gram‑positive and Gram‑negative panels; methoxy was one of only a few substituents that maintained activity against E. faecium. |
| Conditions | MIC assays against S. aureus, E. faecium, and Gram‑negative strains; hERG binding assessed. |
Why This Matters
The C‑2 methoxy is a non‑negotiable pharmacophore for broad‑spectrum antibacterial activity; substitution at C‑2 with other groups (e.g., hydroxy, ethoxy) compromises spectrum, making the methoxy analog the preferred starting point for antibacterial programs.
- [1] Singh SB, et al. Structure activity relationship of C‑2 ether substituted 1,5‑naphthyridine analogs … (Part‑5). Bioorg Med Chem Lett. 2015;25(17):3630‑3635. doi:10.1016/j.bmcl.2015.06.061 View Source
- [2] Singh SB, et al. Structure activity relationship of substituted 1,5‑naphthyridine analogs … (Part‑4). Bioorg Med Chem Lett. 2015;25(7):1501‑1507. doi:10.1016/j.bmcl.2015.02.025 View Source
- [3] Chruszcz M, et al. Antimicrobial Activity of Naphthyridine Derivatives — A Review. Pharmaceuticals. 2024;17(12):1630. doi:10.3390/ph17121630 View Source
